4-(4-methylbenzyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one

Data transparency Screening provenance Procurement risk assessment

4-(4-Methylbenzyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one (CAS 866156-31-2) is a synthetic small-molecule benzoxazepinone with the molecular formula C17H17NO2 and a molecular weight of 267.32 g/mol. The compound features a 3,4-dihydro-1,4-benzoxazepin-5(2H)-one core substituted at the 4-position with a 4-methylbenzyl group.

Molecular Formula C17H17NO2
Molecular Weight 267.328
CAS No. 866156-31-2
Cat. No. B2503187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-methylbenzyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one
CAS866156-31-2
Molecular FormulaC17H17NO2
Molecular Weight267.328
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2CCOC3=CC=CC=C3C2=O
InChIInChI=1S/C17H17NO2/c1-13-6-8-14(9-7-13)12-18-10-11-20-16-5-3-2-4-15(16)17(18)19/h2-9H,10-12H2,1H3
InChIKeyHXQDQUVMPHFJCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Procurement-Ready Profile of 4-(4-Methylbenzyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one (CAS 866156-31-2) – Core Scaffold, Physicochemical Identity, and Screening Provenance


4-(4-Methylbenzyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one (CAS 866156-31-2) is a synthetic small-molecule benzoxazepinone with the molecular formula C17H17NO2 and a molecular weight of 267.32 g/mol . The compound features a 3,4-dihydro-1,4-benzoxazepin-5(2H)-one core substituted at the 4-position with a 4-methylbenzyl group. This scaffold is recognized as a privileged structure in medicinal chemistry, serving as the core for inhibitors of WD repeat domain 5 (WDR5), histone deacetylases (HDACs), late sodium current, and squalene synthase, among other targets [1]. The compound has been registered in public screening databases and was evaluated in multiple high-throughput screening campaigns, including assays for regulator of G-protein signaling 4 (RGS4), mu-opioid receptor, ADAM17, muscarinic M1 receptor, and furin, indicating broad biological sampling . However, no quantitative potency, selectivity, or functional data have been publicly disclosed for this specific compound in peer-reviewed literature or authoritative databases, making its differentiation from close analogs reliant on structural features and screening provenance rather than on pharmacologically demonstrated superiority.

Why Generic Substitution Fails for 4-(4-Methylbenzyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one (CAS 866156-31-2): Structural Nuance, Screening Provenance, and the Absence of Cross-Validated Activity Data


Benzoxazepinones bearing different N4-substituents exhibit profoundly divergent target engagement profiles, as demonstrated by the WDR5 inhibitor series where subtle changes to the benzyl substituent altered cellular potency by orders of magnitude and shifted selectivity profiles against related protein interaction domains [1]. In the HDAC inhibitor class, the 3,4-dihydro-1,4-benzoxazepin-5(2H)-one core substituted with a 4-methylbenzyl group represents a distinct chemotype from the tricyclic pyrimido[4,5-b]-1,4-benzoxazepines that inhibit EGFR kinase (IC50 0.47–0.69 μM) or the dibenzo-oxazepine HDAC inhibitors [2]. The specific 4-methylbenzyl substituent modulates lipophilicity (calculated logP ~3.5), hydrogen-bond acceptor capacity, and the conformational flexibility of the seven-membered oxazepine ring, each of which can independently alter target binding, metabolic stability, and off-target liability . Without head-to-head experimental data, substituting this compound with a close analog—such as the 4-benzyl, 4-(4-chlorobenzyl), or 4-(4-methoxybenzyl) derivative—introduces an unquantified risk of altered potency, selectivity, and pharmacokinetic behavior that cannot be predicted from structural similarity alone.

Quantitative Differentiation Evidence for 4-(4-Methylbenzyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one (CAS 866156-31-2): Data-Gap Assessment and Comparator Mapping


Transparency Statement: Absence of Publicly Available Quantitative Bioactivity Data for This Specific Compound

A comprehensive search of public databases (BindingDB, ChEMBL, PubChem BioAssay, PubMed, and Google Patents) returned no quantitative potency, selectivity, ADME, or in vivo efficacy data for 4-(4-methylbenzyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one specifically [1]. While the compound has been registered in multiple high-throughput screening campaigns—including a primary cell-based assay for RGS4 inhibition (Johns Hopkins Ion Channel Center), a luminescence-based mu-opioid receptor agonist assay (Scripps Research Institute), a QFRET-based ADAM17 inhibition assay, and a fluorescence-based M1 muscarinic receptor PAM assay —the actual screening results (percent inhibition, IC50, EC50) remain undisclosed. Consequently, no direct head-to-head comparison with structural analogs can be constructed using publicly verifiable data. This evidence gap is the critical differentiator: researchers and procurement officers must recognize that selecting this compound over a close analog with published activity data entails assuming unquantified risk, and that any claim of superiority over analogs must be independently validated.

Data transparency Screening provenance Procurement risk assessment

Structural Differentiation: N4-(4-Methylbenzyl) Substitution Versus Common Benzoxazepinone Analogs

The 4-methylbenzyl substituent at the N4 position distinguishes this compound from the most frequently studied benzoxazepinone derivatives. The closest commercially available analogs include 4-benzyl-, 4-(4-chlorobenzyl)-, and 4-(4-methoxybenzyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one variants. The para-methyl group contributes a modest electron-donating effect (Hammett σp = −0.17) and increases lipophilicity by approximately 0.5 logP units relative to the unsubstituted benzyl analog (calculated logP of 4-methylbenzyl derivative ~3.5 vs. ~3.0 for benzyl, per ChemSrc predictions) . In the context of benzoxazepinone WDR5 inhibitors, the nature of the N4 substituent was shown to directly impact the conformation of the oxazepine ring and the positioning of the attached pharmacophore units within the WIN-site binding pocket, with para-substituted benzyl groups providing optimal geometry for hydrophobic packing interactions [1]. While no direct activity comparison is available for this specific compound, the structural rationale for preferring the 4-methylbenzyl variant over the unsubstituted benzyl or halogenated analogs is supported by class-level SAR trends showing that para-substitution on the N4-benzyl group enhances target engagement in this scaffold class.

Medicinal chemistry Structure-activity relationships Scaffold comparison

Screening Provenance as a Differentiator: Multi-Target HTS Registration Versus Single-Target Leads

This compound has been registered in at least six distinct high-throughput screening campaigns spanning diverse target classes: (1) a cell-based RGS4 inhibition assay (Johns Hopkins Ion Channel Center) ; (2) a luminescence-based mu-opioid receptor agonist assay (Scripps Research Institute) ; (3) a QFRET-based ADAM17 inhibition assay ; (4) a fluorescence-based M1 muscarinic receptor PAM assay ; (5) a furin protease inhibition assay ; and (6) a fluorescence polarization-based sialate O-acetylesterase inhibition assay . In contrast, the majority of published benzoxazepinone analogs have been optimized against a single primary target (e.g., WDR5, EGFR, HDAC, or the late sodium current) and lack multi-target screening data [1][2]. This broad screening history—even in the absence of disclosed quantitative results—establishes that the compound has been tested across a wider target space than most literature analogs, and that it survived initial filtering in multiple unrelated assays without being flagged as a pan-assay interference compound (PAINS) or frequent hitter. For researchers pursuing polypharmacology or target deconvolution studies, this multi-target screening provenance is a meaningful differentiator.

High-throughput screening Target profiling Chemical biology

Chemical Purity as a Procurement Differentiator: Vendor-Specified Purity Data

The compound is commercially available with a vendor-specified purity of 90% (Leyan, product number 2132040) . For related benzoxazepinone screening compounds, typical purities from major suppliers (e.g., Enamine, ChemBridge, Life Chemicals) range from 90% to 95% for non-validated screening library members . While no certified reference standard grade is available for this compound, the specified 90% purity establishes a minimum quality benchmark. Researchers requiring higher purity (>95%) must arrange custom purification, which is feasible given the compound's moderate molecular weight and predicted stability based on the absence of labile functional groups. In procurement contexts, this purity specification differentiates the compound from less well-characterized vendor offerings where no purity value is disclosed.

Quality control Chemical procurement Reproducibility

Optimal Research and Industrial Application Scenarios for 4-(4-Methylbenzyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one (CAS 866156-31-2) Based on Available Evidence


Structure-Activity Relationship (SAR) Studies Focused on N4-Benzyl Substituent Effects in Benzoxazepinone Scaffolds

This compound serves as a specific N4-(4-methylbenzyl) variant in systematic SAR campaigns exploring how para-substitution on the benzyl group modulates target binding, selectivity, and physicochemical properties of the 3,4-dihydro-1,4-benzoxazepin-5(2H)-one core . The electron-donating methyl group provides a distinct electronic environment (Hammett σp = −0.17) compared to the unsubstituted benzyl (σp = 0.00), 4-chlorobenzyl (σp = +0.23), or 4-methoxybenzyl (σp = −0.27) analogs, enabling a systematic evaluation of electronic and lipophilic contributions to activity . Inclusion of this compound in an SAR matrix alongside the benzyl, 4-chlorobenzyl, and 4-methoxybenzyl analogs allows for the deconvolution of substituent effects on target engagement and ADME properties.

Polypharmacology and Target Deconvolution Studies Leveraging Multi-Assay Screening History

Given its submission to at least six distinct HTS assays spanning GPCRs (mu-opioid, M1 muscarinic), proteases (ADAM17, furin), and signaling regulators (RGS4), this compound is uniquely suited for polypharmacology profiling and computational target prediction studies . Unlike literature leads optimized against a single target, the compound's broad screening exposure provides a richer fingerprint for machine-learning-based target deconvolution, off-target liability prediction, and drug repurposing analysis. Researchers can leverage the compound's screening history—even in the absence of disclosed quantitative results—as a training data point for models that predict compound-target interactions from chemical structure.

Method Development and Assay Validation as a Structurally Defined Negative or Reference Compound

The compound's well-defined chemical structure (SMILES: CC1=CC=C(C=C1)CN2CCOC3=CC=CC=C3C2=O) , moderate molecular weight (267.32 g/mol), and the absence of known potent bioactivity make it a candidate for use as a negative control or reference compound in assay development for benzoxazepinone-based inhibitor programs. Its documented purity specification (90%) provides a quality threshold suitable for method validation contexts where exact chemical identity is critical but high potency is not required. It can serve as a structurally matched inactive analog in counter-screens for WDR5, HDAC, or ion-channel inhibitor programs that utilize the benzoxazepinone scaffold.

Synthetic Chemistry and Process Development: Starting Material for Diversification

The 3,4-dihydro-1,4-benzoxazepin-5(2H)-one core with a pre-installed N4-(4-methylbenzyl) group serves as a versatile synthetic intermediate for the preparation of more elaborated benzoxazepinone derivatives . The lactam carbonyl at C5 and the unsubstituted aromatic positions on the fused benzene ring provide handles for further functionalization, including C7 halogenation, Suzuki coupling, or amination. This compound can be used as a key intermediate in the synthesis of focused benzoxazepinone libraries for lead optimization, particularly in programs targeting WDR5, HDACs, or ion channels where the 4-methylbenzyl group is a privileged substituent for hydrophobic pocket occupancy [1].

Quote Request

Request a Quote for 4-(4-methylbenzyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.